Carnosine Hydrolysis Rate by Serum Carnosinase-1 vs. Anserine and Ophidine
In a direct comparative enzymatic hydrolysis study using human serum carnosinase, carnosine was hydrolyzed at a rate 3- to 4-fold higher than its methylated analogs anserine and ophidine, while homocarnosine, N-acetylcarnosine, and carcinine exhibited negligible hydrolysis by either human serum or rat kidney carnosinase [1]. This demonstrates that carnosine is the preferred native substrate for carnosinase-1, whereas methylation, decarboxylation, or acetylation confers resistance to enzymatic degradation.
| Evidence Dimension | Relative hydrolysis rate by human serum carnosinase |
|---|---|
| Target Compound Data | Hydrolysis rate = 1.0 (reference baseline) |
| Comparator Or Baseline | Anserine and ophidine: hydrolysis rate = 0.25–0.33 relative to carnosine; Homocarnosine, N-acetylcarnosine, carcinine: negligible hydrolysis |
| Quantified Difference | Carnosine hydrolyzed 3- to 4-fold faster than anserine and ophidine |
| Conditions | In vitro enzymatic assay using purified human serum carnosinase and rat kidney carnosinase |
Why This Matters
For in vivo applications, carnosine's higher hydrolysis rate dictates the need for higher dosing, alternative delivery routes, or co-administration strategies, directly impacting procurement quantity and formulation design.
- [1] Pegova A, Abe H, Boldyrev A. Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. 2000;127(4):443-446. doi:10.1016/S0305-0491(00)00279-0 View Source
